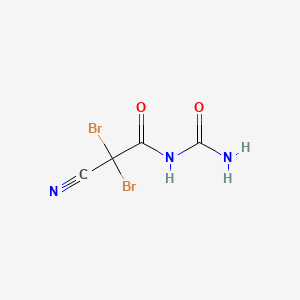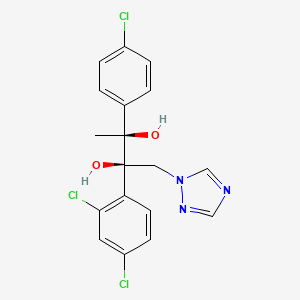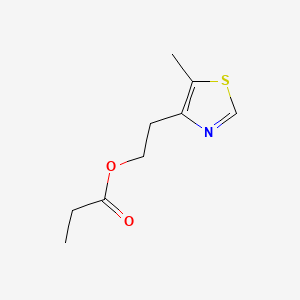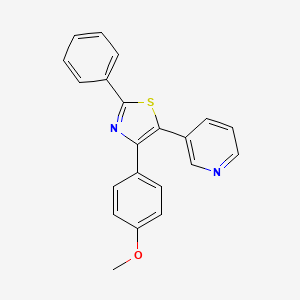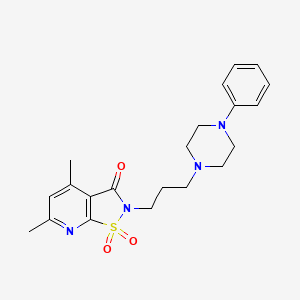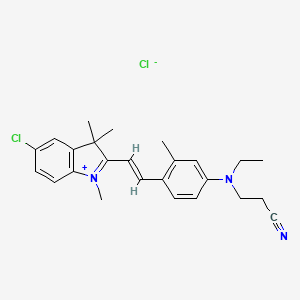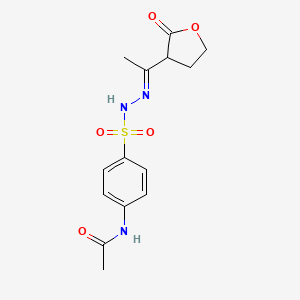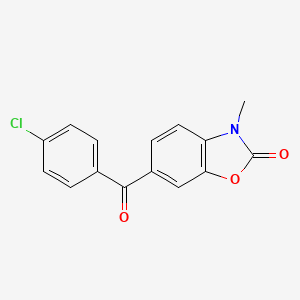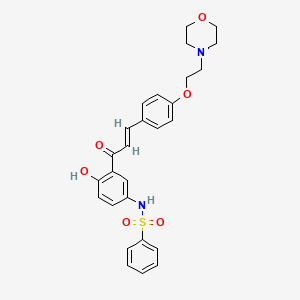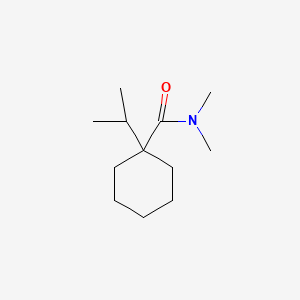
1-(2-Phenylethyl)pyridinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Phenylethyl)pyridinium chloride is a quaternary ammonium compound with the molecular formula C13H14ClN. This compound is characterized by a pyridinium ring substituted with a 2-phenylethyl group. It is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Phenylethyl)pyridinium chloride can be synthesized through the quaternization of pyridine with 2-phenylethyl chloride. The reaction typically involves heating pyridine with 2-phenylethyl chloride in the presence of a suitable solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction yields this compound as a crystalline solid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Phenylethyl)pyridinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ring to a piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridinium compounds.
Scientific Research Applications
1-(2-Phenylethyl)pyridinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of surfactants, disinfectants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Phenylethyl)pyridinium chloride involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It also interacts with enzymes and other proteins, inhibiting their function. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1-(2-Phenylethyl)pyridinium chloride can be compared with other pyridinium salts, such as:
Cetylpyridinium chloride: Known for its antimicrobial properties and use in oral care products.
Benzylpyridinium chloride: Used in organic synthesis and as a phase transfer catalyst.
Methylpyridinium chloride: Studied for its potential biological activities.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its phenylethyl group enhances its lipophilicity, making it more effective in interacting with lipid membranes and proteins.
Properties
CAS No. |
29871-24-7 |
|---|---|
Molecular Formula |
C13H14N.Cl C13H14ClN |
Molecular Weight |
219.71 g/mol |
IUPAC Name |
1-(2-phenylethyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C13H14N.ClH/c1-3-7-13(8-4-1)9-12-14-10-5-2-6-11-14;/h1-8,10-11H,9,12H2;1H/q+1;/p-1 |
InChI Key |
SMWVIUFPHBFCKQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)CC[N+]2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Diethylamino)-2-hydroxyphenyl]-3-[2-methoxy-4-methyl-5-(phenylamino)phenyl]phthalide](/img/structure/B12696828.png)
